molecular formula C12H16FNO B2760944 2-{[(3-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol CAS No. 2152355-84-3

2-{[(3-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol

Cat. No. B2760944
CAS RN: 2152355-84-3
M. Wt: 209.264
InChI Key: RFOKHOOEAMMTKD-UHFFFAOYSA-N
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Description

2-{[(3-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol, also known as FC-1, is a cyclobutane derivative that has gained significant attention in the scientific community due to its potential therapeutic properties. FC-1 is a small molecule that belongs to the class of compounds known as beta-hydroxy cyclobutanes.

Scientific Research Applications

Synthesis and Characterization

  • Research chemicals, including those with complex molecular structures involving cyclobutane rings and fluorophenyl groups, have been synthesized and characterized to understand their chemical properties and potential applications in medicinal chemistry. These studies often involve the identification of novel compounds, their analytical characterization, and the exploration of their pharmacological activities (McLaughlin et al., 2016).

Transport Mechanisms and Intracellular Fate

  • Studies on compounds structurally related to "2-{(3-Fluorophenyl)methylamino}cyclobutan-1-ol" have investigated their transport mechanisms and intracellular fate within cancer cells. Such research is crucial for understanding how these compounds can be utilized in targeted cancer therapy, by examining their uptake by specific transporters and their potential for incorporation into cellular structures (Okudaira et al., 2011).

Conformational Studies and NMR Labeling

  • Conformationally restricted labels for solid-state NMR studies, including monofluoro-substituted amino acids, have been designed and synthesized. These studies highlight the potential of using structurally similar compounds in probing the structure and dynamics of membrane-bound peptides, offering insights into their conformational preferences and interactions with biological membranes (Tkachenko et al., 2014).

Synthesis and Potential PET Ligands

  • The synthesis of analogues for PET imaging, such as syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid, demonstrates the relevance of cyclobutane derivatives in developing novel imaging agents for tumor detection. These studies contribute to the field of diagnostic imaging by providing insights into the design and synthesis of radiolabeled amino acids for PET scans (Martarello et al., 2002).

Antagonists and Drug Design

  • The development of potent antagonists for therapeutic targets, utilizing cyclobutane derivatives, underscores the importance of these compounds in drug design. Research in this area aims to create novel therapeutics by exploring the bioactive properties of cyclobutane-containing molecules (Brand et al., 2003).

properties

IUPAC Name

2-[(3-fluorophenyl)methyl-methylamino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-14(11-5-6-12(11)15)8-9-3-2-4-10(13)7-9/h2-4,7,11-12,15H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOKHOOEAMMTKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)F)C2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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